

# Application Notes and Protocols for R892

## Immunofluorescence Staining

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### Compound of Interest

Compound Name: **R892**

Cat. No.: **B15575184**

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## Introduction

**R892** is a high-affinity rabbit polyclonal antibody designed for the specific detection of Protein X, a critical serine/threonine kinase in the MAPK/ERK signaling pathway. This pathway is fundamental to the regulation of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers and developmental disorders. These application notes provide detailed protocols for the use of **R892** in immunofluorescence (IF) to visualize the subcellular localization and expression levels of Protein X in cultured cells and tissue sections.

## Product Information

Product Name	R892 Anti-Protein X Antibody
Host Species	Rabbit
Reactivity	Human, Mouse, Rat
Applications	Immunofluorescence (IF), Immunohistochemistry (IHC), Western Blotting (WB)
Immunogen	A synthetic peptide corresponding to a sequence within the C-terminal region of human Protein X.
Storage	Store at 4°C for short-term use (up to 1 month). For long-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Recommended Dilution for IF	1:250 - 1:1000

## Quantitative Data Summary

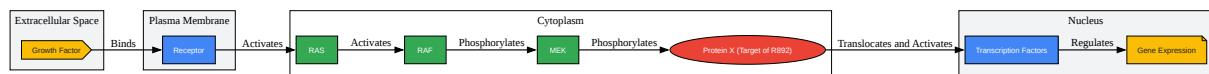
The following table presents representative quantitative data from an immunofluorescence experiment using the **R892** antibody. In this example, cells were treated with a known activator of the MAPK/ERK pathway, leading to the translocation of Protein X to the nucleus. Fluorescence intensity was measured in both the cytoplasm and the nucleus.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Cell Treatment	Mean Cytoplasmic Fluorescence Intensity (a.u.)	Mean Nuclear Fluorescence Intensity (a.u.)	Nuclear-to- Cytoplasmic Ratio
Control (Untreated)	150.3 ± 12.5	35.2 ± 5.8	0.23
Activator (15 min)	85.7 ± 9.1	180.6 ± 15.3	2.11
Activator (60 min)	110.2 ± 10.4	95.4 ± 8.7	0.87

- Data are presented as mean ± standard deviation from three independent experiments.
- a.u. = arbitrary units.

## Signaling Pathway

The diagram below illustrates the MAPK/ERK signaling pathway, highlighting the central role of the target protein, Protein X. Upon stimulation by growth factors, a cascade of phosphorylation events leads to the activation of Protein X, which then translocates to the nucleus to regulate gene expression.



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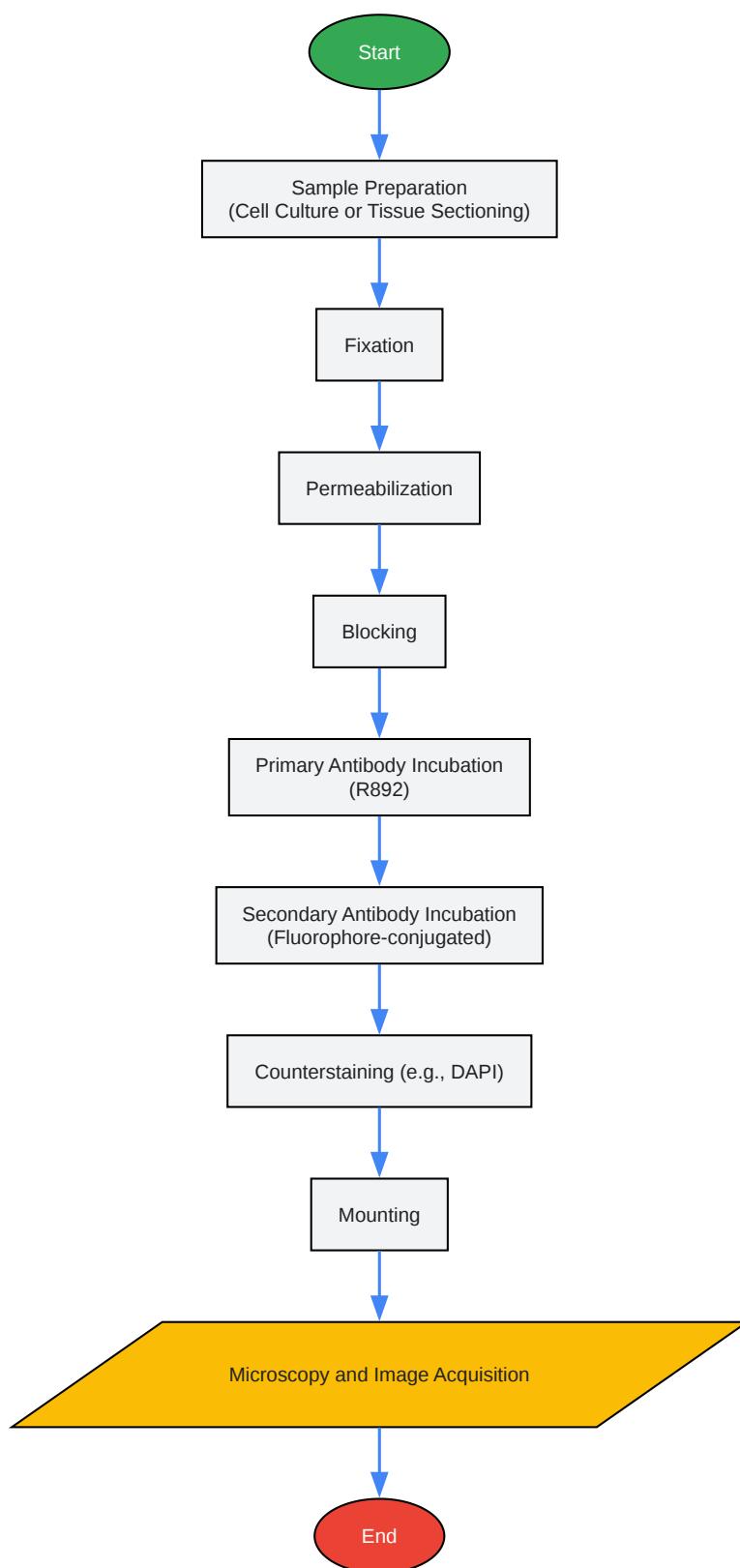
MAPK/ERK Signaling Pathway

## Experimental Protocols

Below are detailed protocols for immunofluorescence staining using the **R892** antibody on both cultured cells and frozen tissue sections.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Experimental Workflow Overview

The following diagram outlines the general workflow for indirect immunofluorescence staining.



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### Immunofluorescence Staining Workflow

## Protocol 1: Immunofluorescence Staining of Cultured Cells (Immunocytochemistry)

### Materials:

- Cultured cells grown on glass coverslips or chamber slides
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.25% Triton X-100 in PBS
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS
- Primary Antibody: **R892** Anti-Protein X Antibody
- Fluorophore-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG Alexa Fluor 488)
- Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
- Antifade Mounting Medium
- Glass microscope slides

### Procedure:

- Cell Culture: Seed cells onto sterile glass coverslips in a petri dish or directly into chamber slides and culture until they reach the desired confluence (typically 50-70%).
- Washing: Gently wash the cells twice with PBS to remove culture medium.
- Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for intracellular targets like Protein X.

- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the **R892** antibody in Blocking Buffer to the desired concentration (e.g., 1:500). Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
- Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
- Final Wash: Wash the cells once with PBS.
- Mounting: Mount the coverslips onto glass slides using an antifade mounting medium. If using chamber slides, remove the chambers and add mounting medium and a coverslip.
- Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.

## Protocol 2: Immunofluorescence Staining of Frozen Tissue Sections (Immunohistochemistry)

### Materials:

- Fresh tissue embedded in OCT compound and frozen

- Cryostat
- Superfrost Plus microscope slides
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: Cold acetone or 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.25% Triton X-100 in PBS
- Blocking Buffer: 5% Normal Goat Serum and 0.1% Tween-20 in PBS
- Primary Antibody: **R892** Anti-Protein X Antibody
- Fluorophore-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG Alexa Fluor 488)
- Nuclear Counterstain: DAPI
- Antifade Mounting Medium
- Coverslips

**Procedure:**

- Tissue Sectioning: Cut frozen tissue blocks into 5-10  $\mu\text{m}$  thick sections using a cryostat and mount them onto Superfrost Plus slides.[5][6][7]
- Drying and Fixation: Air dry the sections for 30-60 minutes at room temperature. Fix the sections in ice-cold acetone for 10 minutes or with 4% PFA in PBS for 15 minutes.
- Washing: Wash the slides three times with PBS for 5 minutes each.
- Permeabilization: If using PFA fixation, permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes. This step can be skipped if acetone fixation was used.
- Washing: Wash the slides three times with PBS for 5 minutes each.
- Blocking: Block non-specific binding by incubating the sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

- Primary Antibody Incubation: Dilute the **R892** antibody in Blocking Buffer (e.g., 1:500). Apply the diluted antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
- Washing: Wash the slides three times with PBS containing 0.1% Tween-20 for 5 minutes each.
- Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary antibody to the sections and incubate for 1 hour at room temperature, protected from light.
- Washing: Wash the slides three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
- Counterstaining: Apply DAPI solution to the sections for 5 minutes.
- Final Wash: Wash the slides once with PBS.
- Mounting: Mount a coverslip onto the slides using an antifade mounting medium.
- Imaging: Visualize the staining using a fluorescence microscope.

## Troubleshooting

Problem	Possible Cause	Solution
Weak or No Signal	Insufficient primary antibody concentration	Optimize antibody dilution (try a more concentrated solution).
Inadequate permeabilization	Increase permeabilization time or Triton X-100 concentration.	
Low protein expression	Use an amplification method or a more sensitive fluorophore.	
High Background	Insufficient blocking	Increase blocking time or use a different blocking agent (e.g., 5% BSA or serum from the secondary antibody host species).
Primary or secondary antibody concentration too high	Further dilute the antibodies.	
Inadequate washing	Increase the number and duration of wash steps.	
Non-specific Staining	Primary antibody cross-reactivity	Run a negative control without the primary antibody.
Secondary antibody non-specific binding	Use a pre-adsorbed secondary antibody.	

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